molecular formula C9H7BrN2O2 B1424455 Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1062368-71-1

Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No. B1424455
CAS RN: 1062368-71-1
M. Wt: 255.07 g/mol
InChI Key: CPFGPWPGRTUWAK-UHFFFAOYSA-N
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Description

“Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate” is a pyrazole analogue that is widely used as a pharmaceutical intermediate. It has a CAS Number of 1062368-71-1 and a molecular weight of 255.07 . The compound is solid at room temperature .


Synthesis Analysis

A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The linear formula of “Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate” is C9H7BrN2O2 . The Inchi Code is 1S/C9H7BrN2O2/c1-14-9(13)6-5-11-12-4-2-3-7(10)8(6)12/h2-5H,1H3 .


Chemical Reactions Analysis

The catalytic activity of the AC-SO3H was investigated for the synthesis of ethyl 6-amino-3-methyl-1,4-diphenyl-4,5,6,7-tetra-hydro-1H-pyrazolopyridine-5-carboxylate . This strategy involves a sequential opening/closing cascade reaction .


Physical And Chemical Properties Analysis

“Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate” is a solid at room temperature . It has a molecular weight of 255.07 .

Scientific Research Applications

Antitumor Scaffold

Pyrazolo[1,5-a]pyrimidines, which are structurally related to Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate, have been identified as having significant potential in medicinal chemistry as antitumor scaffolds . These compounds have been the focus of various studies for their anticancer properties and enzymatic inhibitory activity. The structural diversity and synthetic versatility of these compounds allow for the design of new drugs with the pyrazolo[1,5-a]pyrimidine core, which could lead to efficient antitumor agents.

Electrophilic Substitution Reactions

Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate has been extensively studied in electrophilic substitution reactions. These reactions are foundational for chemical synthesis and modifications, allowing for the creation of various derivatives with potential applications in drug development and other fields.

Synthesis and Tautomerism Studies

Research on compounds related to Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate has provided insights into their synthesis and tautomerism. Understanding these properties is crucial for the development of new compounds with desired characteristics for applications in pharmacology and materials science.

Organic Synthesis

The compound’s role in organic synthesis is significant due to its utility as a pharmaceutical intermediate. It serves as a building block in the synthesis of more complex molecules, which can be tailored for specific functions in various scientific domains.

Photophysical Properties

Pyrazolo[1,5-a]pyrimidines exhibit notable photophysical properties, making them of interest in material science . These properties can be harnessed for the development of new materials with specific light-absorbing or emitting characteristics.

Drug Discovery

The compound’s versatility in structural modifications makes it a valuable scaffold for combinatorial library design in drug discovery . Its ability to undergo various synthetic transformations enables the exploration of a vast chemical space for potential therapeutic agents.

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements include H302-H315-H319-H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P305+P351+P338, advising to avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2O2/c1-14-9(13)6-5-11-12-4-2-3-7(10)8(6)12/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPFGPWPGRTUWAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=CC=CN2N=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30705455
Record name Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate

CAS RN

1062368-71-1
Record name Pyrazolo[1,5-a]pyridine-3-carboxylic acid, 4-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1062368-71-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-bromopyrazolo[1,5-a]pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30705455
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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